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molecular formula C6H12N2O B073516 Cyclopentylurea CAS No. 1194-06-5

Cyclopentylurea

Cat. No. B073516
M. Wt: 128.17 g/mol
InChI Key: CBEYJGNJOCTQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03932658

Procedure details

2 g of sodium salt of 4-(β-<2-methoxy-5-chlorobenzamido>-ethyl)-benzenesulfonamide and 2.2 g of N,N'-dicyclopentyl-urea (m.p. 248° - 249°C, prepared from cyclopentyl-isocyanate and cyclopentyl-amine) were well mixed in a mortar. The mixture was heated to 220°C for 10 minutes in an Erlenmeyer flask on a pre-heated oil bath. After cooling, the sintered reaction cake was treated with 0.5 %-ammonia. After filtration, the filtrate was acidified and a precipitate was obtained which was separated by suction-filtration and dissolved once more in 0.5 %-ammonia. After filtration, the filtrate was acidified. The precipitate of crude N-[4-(β-<2-methoxy-5-chlorobenzamide>-ethyl)-benzenesulfonyl]-N'-cyclopentyl-urea that had separated was isolated by suction-filtration and dried. By treatment with methanol an at first smeary and then crystalline substance was obtained, which after suction-filtration, was once more recrystallized from methanol. The melting point of N-[4-(β-<2-methoxy-5-chloro-benzamido>-ethyl)-benzenesulfonyl]-N'-cyclopentyl-urea obtained was 182° - 184°C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].C1(S(N)(=O)=O)C=CC=CC=1.[CH:12]1([NH:17][C:18]([NH:20]C2CCCC2)=[O:19])[CH2:16][CH2:15][CH2:14][CH2:13]1.N>>[CH:12]1([NH:17][C:18](=[O:19])[NH2:20])[CH2:16][CH2:15][CH2:14][CH2:13]1 |^1:0|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(CCCC1)NC(=O)NC1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
a precipitate was obtained which
CUSTOM
Type
CUSTOM
Details
was separated by suction-filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved once more in 0.5 %-ammonia
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
The precipitate of crude N-[4-(β-<2-methoxy-5-chlorobenzamide>-ethyl)-benzenesulfonyl]-N'-cyclopentyl-urea that had separated
CUSTOM
Type
CUSTOM
Details
was isolated by suction-filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
By treatment with methanol an at first smeary and then crystalline substance was obtained
FILTRATION
Type
FILTRATION
Details
which after suction-filtration
CUSTOM
Type
CUSTOM
Details
was once more recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)NC(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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